5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
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Overview
Description
5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, and a piperidine ring attached to a thiazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridine-3-sulfonamide derivatives, have been reported to exhibit nanomolar activity against the phosphoinositide 3-kinases (pi3ks) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, possibly pi3ks, and inhibit their activity . This inhibition could lead to changes in cellular processes regulated by these kinases.
Biochemical Pathways
PI3Ks play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
If it inhibits pi3ks, it could potentially lead to changes in cellular processes regulated by these kinases, such as cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like amines or ethers .
Scientific Research Applications
5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of the piperidine-thiazole moiety.
2,3-Dihydroxy-benzoic acid methyl ester: Shares the benzamide core but has different substituents.
Uniqueness
The uniqueness of 5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE lies in its combination of halogenated benzamide with a piperidine-thiazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3OS/c16-10-1-2-13(17)12(9-10)14(21)19-11-3-6-20(7-4-11)15-18-5-8-22-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVZMZOQFQWSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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